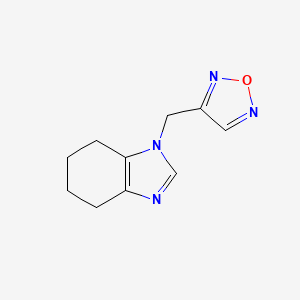![molecular formula C16H17N3O3 B7450168 1-[2-(4-Methyl-3-oxopiperazin-1-yl)-2-oxoethyl]quinolin-4-one](/img/structure/B7450168.png)
1-[2-(4-Methyl-3-oxopiperazin-1-yl)-2-oxoethyl]quinolin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[2-(4-Methyl-3-oxopiperazin-1-yl)-2-oxoethyl]quinolin-4-one, also known as MQ1, is a synthetic compound that has been studied for its potential as a therapeutic agent. MQ1 is a quinolone derivative that has shown promising results in scientific research studies.
Wirkmechanismus
1-[2-(4-Methyl-3-oxopiperazin-1-yl)-2-oxoethyl]quinolin-4-one exerts its therapeutic effects by inhibiting the activity of the enzyme poly(ADP-ribose) polymerase-1 (PARP-1). PARP-1 is involved in DNA repair and cell death pathways. Inhibition of PARP-1 activity by 1-[2-(4-Methyl-3-oxopiperazin-1-yl)-2-oxoethyl]quinolin-4-one leads to the accumulation of DNA damage in cancer cells, resulting in cell death. 1-[2-(4-Methyl-3-oxopiperazin-1-yl)-2-oxoethyl]quinolin-4-one also inhibits the production of pro-inflammatory cytokines, which contributes to its anti-inflammatory effects.
Biochemical and Physiological Effects:
Studies have shown that 1-[2-(4-Methyl-3-oxopiperazin-1-yl)-2-oxoethyl]quinolin-4-one can induce apoptosis (programmed cell death) in cancer cells, inhibit tumor growth, and reduce inflammation. 1-[2-(4-Methyl-3-oxopiperazin-1-yl)-2-oxoethyl]quinolin-4-one has also been shown to improve cognitive function in animal models of Alzheimer's disease. Additionally, 1-[2-(4-Methyl-3-oxopiperazin-1-yl)-2-oxoethyl]quinolin-4-one has been shown to have antimicrobial activity against various bacterial strains.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1-[2-(4-Methyl-3-oxopiperazin-1-yl)-2-oxoethyl]quinolin-4-one in lab experiments is its high purity, which allows for accurate and reproducible results. However, one limitation is that 1-[2-(4-Methyl-3-oxopiperazin-1-yl)-2-oxoethyl]quinolin-4-one is a synthetic compound, which may limit its use in certain biological systems.
Zukünftige Richtungen
There are several future directions for the study of 1-[2-(4-Methyl-3-oxopiperazin-1-yl)-2-oxoethyl]quinolin-4-one. One potential area of research is the development of 1-[2-(4-Methyl-3-oxopiperazin-1-yl)-2-oxoethyl]quinolin-4-one analogs with improved pharmacological properties. Another area of research is the investigation of the potential use of 1-[2-(4-Methyl-3-oxopiperazin-1-yl)-2-oxoethyl]quinolin-4-one as a treatment for neurodegenerative diseases. Further studies are also needed to elucidate the precise mechanism of action of 1-[2-(4-Methyl-3-oxopiperazin-1-yl)-2-oxoethyl]quinolin-4-one and to determine its potential as a therapeutic agent for various diseases.
Synthesemethoden
The synthesis of 1-[2-(4-Methyl-3-oxopiperazin-1-yl)-2-oxoethyl]quinolin-4-one involves the reaction of 4-hydroxyquinolin-2(1H)-one with 4-methyl-3-oxopiperazine-1-carboxylic acid followed by acylation with 2-bromoacetyl chloride. The resulting product is then purified through column chromatography to obtain 1-[2-(4-Methyl-3-oxopiperazin-1-yl)-2-oxoethyl]quinolin-4-one in high purity.
Wissenschaftliche Forschungsanwendungen
1-[2-(4-Methyl-3-oxopiperazin-1-yl)-2-oxoethyl]quinolin-4-one has been studied for its potential as a therapeutic agent in various scientific research studies. It has been shown to possess anti-inflammatory, anti-tumor, and anti-microbial properties. 1-[2-(4-Methyl-3-oxopiperazin-1-yl)-2-oxoethyl]quinolin-4-one has also been studied for its potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.
Eigenschaften
IUPAC Name |
1-[2-(4-methyl-3-oxopiperazin-1-yl)-2-oxoethyl]quinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O3/c1-17-8-9-19(10-15(17)21)16(22)11-18-7-6-14(20)12-4-2-3-5-13(12)18/h2-7H,8-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAWQGNANSKVCFD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1=O)C(=O)CN2C=CC(=O)C3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-[[1-(2,2-Difluoroethyl)piperidin-4-yl]methyl]-3-(5-methylfuran-2-yl)-1,2,4-oxadiazole](/img/structure/B7450089.png)
![4-[4-(3H-benzimidazole-5-carbonyl)piperazin-1-yl]-2-methyl-1H-pyrimidin-6-one](/img/structure/B7450093.png)
![2-(7-azaspiro[4.5]decan-7-ylsulfonyl)-N,N-dimethylpropanamide](/img/structure/B7450113.png)
![2-[(1S,2R,4R)-6',6'-dimethylspiro[bicyclo[2.2.1]heptane-2,2'-morpholine]-4'-yl]-6-fluorobenzamide](/img/structure/B7450115.png)

![N-methyl-N-[[1-[(1-methylsulfonylcyclohexyl)methyl]triazol-4-yl]methyl]acetamide](/img/structure/B7450137.png)
![Methyl 3-(2-bromo-5-methoxyphenyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylate](/img/structure/B7450138.png)
![2-[(3-Fluoro-5-methylphenyl)sulfonylamino]-3-(oxan-4-yl)propanoic acid](/img/structure/B7450150.png)
![Ethyl 2-chloro-5-[1-(prop-2-enoyl)piperidine-4-amido]benzoate](/img/structure/B7450155.png)
![N-[[4-(5-pyridin-4-ylpyridin-2-yl)morpholin-2-yl]methyl]acetamide](/img/structure/B7450160.png)
![5-[1-(Cyclopropylmethyl)-2-ethylimidazol-4-yl]-4-methoxypyrimidine](/img/structure/B7450173.png)
![2-[Ethyl-[methyl(oxan-4-yl)sulfamoyl]amino]propanoic acid](/img/structure/B7450182.png)
![2-[Ethyl-(1-methylpyrazol-4-yl)sulfonylamino]-5-methylbenzoic acid](/img/structure/B7450183.png)
